molecular formula C8H3Cl3OS B13750939 5,6,7-Trichloro-3-thianaphthenone CAS No. 5858-23-1

5,6,7-Trichloro-3-thianaphthenone

Cat. No.: B13750939
CAS No.: 5858-23-1
M. Wt: 253.5 g/mol
InChI Key: LSBZTYVKDWRXNX-UHFFFAOYSA-N
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Description

5,6,7-Trichloro-3-thianaphthenone is a chemical compound with the molecular formula C8H3Cl3OS and a molecular weight of 253.53 g/mol It is a derivative of thianaphthene, characterized by the presence of three chlorine atoms at positions 5, 6, and 7, and a ketone group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trichloro-3-thianaphthenone typically involves the chlorination of thianaphthene derivatives. One common method includes the reaction of thianaphthene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trichloro-3-thianaphthenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products

Scientific Research Applications

5,6,7-Trichloro-3-thianaphthenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,6,7-Trichloro-3-thianaphthenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit acetylcholine esterase, leading to neurotoxic effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: Another chlorinated compound with different applications.

    3,5,6-Trichloro-2-pyridinol: A metabolite of chlorpyrifos with distinct properties.

Uniqueness

5,6,7-Trichloro-3-thianaphthenone is unique due to its specific substitution pattern and the presence of a ketone group.

Properties

CAS No.

5858-23-1

Molecular Formula

C8H3Cl3OS

Molecular Weight

253.5 g/mol

IUPAC Name

5,6,7-trichloro-1-benzothiophen-3-one

InChI

InChI=1S/C8H3Cl3OS/c9-4-1-3-5(12)2-13-8(3)7(11)6(4)10/h1H,2H2

InChI Key

LSBZTYVKDWRXNX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC(=C(C(=C2S1)Cl)Cl)Cl

Origin of Product

United States

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